3-(Tetrahydro-2H-pyran-4-yl)indolin-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

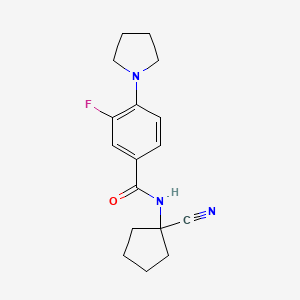

“3-(Tetrahydro-2H-pyran-4-yl)indolin-2-one” is a compound with the molecular formula C13H15NO2 and a molecular weight of 217.26 . It is also known by its English name in the CAS (Chemical Abstracts Service) registry .

Molecular Structure Analysis

The molecular structure of “this compound” is based on the indole nucleus, which is aromatic in nature and contains a benzenoid nucleus .Chemical Reactions Analysis

Indole derivatives, including “this compound”, are known to undergo electrophilic substitution due to excessive π-electrons delocalization .科学的研究の応用

Catalysis and Synthesis Applications

- Selective Cyclization Reactions : The compound is used in selective cyclization reactions for synthesizing polysubstituted imidazole and pyrrole derivatives (Dai et al., 2016).

- Enantioselective Synthesis : It plays a role in the enantioselective synthesis of poly-substituted 3,4-dihydro-2H-pyrans, significant in creating biologically active compounds (Guan et al., 2019).

- Oxa-Pictet-Spengler Cyclization : This chemical is involved in oxa-Pictet-Spengler cyclizations leading to the synthesis of tetrahydro-pyrano[3,4-b]indoles, indicating its importance in forming complex organic structures (Zhang et al., 2005).

Multicomponent Reaction Applications

- Tandem Enantiomeric Enrichment : Used in catalytic asymmetric multi-component reactions for creating tetracyclic indolines, a core structure in many pharmaceuticals (Kuang et al., 2018).

- Sonochemistry in Domino Reactions : Employed in sonochemistry for synthesizing functionally diversified dihydropyrano[3,2-b]pyrans and spiro-pyrano[3,2-b]pyrans under ambient conditions, highlighting its role in green chemistry (Borah et al., 2022).

Pharmaceutical and Biological Activity

- Pharmacophore Model for Monoamine Transporters : This compound forms the basis for developing a pharmacophore model for high-affinity interaction with dopamine, serotonin, and norepinephrine transporters (Zhang et al., 2006).

- Metal Complexes and Biological Activity : It is used in synthesizing metal complexes with potential biological activities (Al‐Hamdani & Al Zoubi, 2015).

Photoluminescent Properties

- Synthesis of Photoluminescent Compounds : The compound is involved in reactions leading to photoluminescent properties, indicating its utility in materials science (Ding et al., 2017).

Green Chemistry

- Eco-Friendly Pseudo-Multicomponent Reaction : Demonstrated in the synthesis of bis(indol-3-yl)indolin-2-ones and acenaphthylen-1(2H)-one derivatives, showcasing its compatibility with eco-friendly chemical processes (Brahmachari & Banerjee, 2014).

将来の方向性

Indole derivatives have diverse biological activities and immeasurable potential to be explored for newer therapeutic possibilities . Therefore, “3-(Tetrahydro-2H-pyran-4-yl)indolin-2-one”, as an indole derivative, may also hold potential for future research and development in various fields of study.

特性

IUPAC Name |

3-(oxan-4-yl)-1,3-dihydroindol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c15-13-12(9-5-7-16-8-6-9)10-3-1-2-4-11(10)14-13/h1-4,9,12H,5-8H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVNZNWUQHBSHHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C2C3=CC=CC=C3NC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,5-dimethyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2737285.png)

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-ethyloxalamide](/img/structure/B2737287.png)

![2-(Adamantan-1-yl)-2-[(4-fluorophenyl)formamido]acetic acid](/img/structure/B2737288.png)

![N'-benzyl-N-[2,2-bis(furan-2-yl)ethyl]ethanediamide](/img/structure/B2737289.png)

![1-(3-Chlorophenyl)-3-[4-(6-methoxypyridazin-3-yl)phenyl]urea](/img/structure/B2737291.png)

![3-[[2-(3-Carbamoylindol-1-yl)acetyl]amino]benzenesulfonyl fluoride](/img/structure/B2737292.png)

![(5-Methyl-1,2-oxazol-3-yl)-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2737293.png)

![1-(3-chlorophenyl)-5-pyridin-4-yl-N-[2-(2-thienyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2737300.png)

![2-fluoro-5-[[3-(trifluoromethyl)phenyl]sulfamoyl]benzoic Acid](/img/structure/B2737304.png)